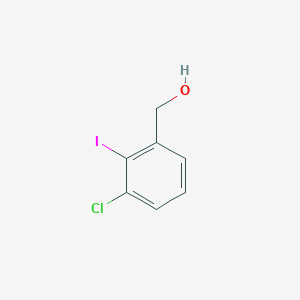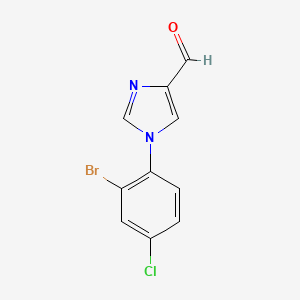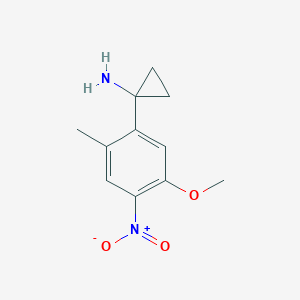
(3-Chloro-2-iodophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-2-iodophenyl)methanol is an organic compound with the molecular formula C7H6ClIO It is a derivative of phenol, where the phenyl ring is substituted with chlorine and iodine atoms at the 3 and 2 positions, respectively, and a hydroxymethyl group at the 1 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-iodophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method is the iodination of 3-chlorophenylmethanol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to prevent over-iodination.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors like chlorobenzene and iodobenzene. The process includes halogenation, hydroxylation, and purification steps to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form (3-Chloro-2-iodophenyl)methane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (3-Chloro-2-iodophenyl)aldehyde or (3-Chloro-2-iodobenzoic acid).
Reduction: Formation of (3-Chloro-2-iodophenyl)methane.
Substitution: Formation of various substituted phenyl derivatives depending on the reagent used.
科学的研究の応用
(3-Chloro-2-iodophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (3-Chloro-2-iodophenyl)methanol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable tool in medicinal chemistry.
類似化合物との比較
(3-Chlorophenyl)methanol: Lacks the iodine atom, which may result in different reactivity and applications.
(2-Iodophenyl)methanol:
(3-Bromo-2-iodophenyl)methanol: Similar structure but with bromine instead of chlorine, which can influence its reactivity and interactions.
Uniqueness: (3-Chloro-2-iodophenyl)methanol is unique due to the presence of both chlorine and iodine atoms, which can significantly impact its chemical behavior and potential applications. The combination of these halogens can enhance the compound’s reactivity and binding properties, making it a valuable intermediate in various synthetic processes.
特性
CAS番号 |
1261614-27-0 |
|---|---|
分子式 |
C7H6ClIO |
分子量 |
268.48 g/mol |
IUPAC名 |
(3-chloro-2-iodophenyl)methanol |
InChI |
InChI=1S/C7H6ClIO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 |
InChIキー |
KSPPDLDXQBRRDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)I)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13041918.png)
![3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13041919.png)

![6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B13041924.png)


![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13041943.png)
![1'-Methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylic acid](/img/structure/B13041944.png)

![(3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13041962.png)


